molecular formula C23H23N3O5S B10763860 3,5-Dimethoxy-N-(4-(1-(2-methoxyacetyl)indolin-5-yl)thiazol-2-yl)benzamide

3,5-Dimethoxy-N-(4-(1-(2-methoxyacetyl)indolin-5-yl)thiazol-2-yl)benzamide

Cat. No.: B10763860
M. Wt: 453.5 g/mol
InChI Key: QKSHBFODFUXUIY-UHFFFAOYSA-N
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Description

ML278, also known as 3,5-Dimethoxy-N-(4-(1-(2-methoxyacetyl)indolin-5-yl)thiazol-2-yl)benzamide, is a cell-permeable, non-toxic, indolinyl-thiazole based compound. It acts as a highly potent, reversible inhibitor of lipid uptake via scavenger receptor class B type I (SR-BI). This compound has shown to block the uptake of labeled cholesteryl oleate ester from high-density lipoprotein (HDL) particles .

Preparation Methods

The synthesis of ML278 involves several steps, starting with the preparation of the indolinyl-thiazole core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the thiazole ring. The final step involves the attachment of the benzamide group to the thiazole ring.

Chemical Reactions Analysis

ML278 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions are common, where functional groups on the compound are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

ML278 has a wide range of scientific research applications:

Mechanism of Action

ML278 exerts its effects by inhibiting the lipid uptake via scavenger receptor class B type I. It increases the binding of high-density lipoprotein to the receptor, rather than blocking it. This mechanism suggests that ML278 and other inhibitors of lipid transport share similarities in their modes of action. The molecular targets involved include the scavenger receptor class B type I and pathways related to lipid transport and metabolism .

Comparison with Similar Compounds

ML278 is unique in its high potency and selectivity as an inhibitor of lipid uptake via scavenger receptor class B type I. Similar compounds include other indolinyl-thiazole based inhibitors that also target lipid transport mechanisms. These compounds share structural similarities with ML278 but may differ in their potency, selectivity, and stability .

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[4-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C23H23N3O5S/c1-29-12-21(27)26-7-6-15-8-14(4-5-20(15)26)19-13-32-23(24-19)25-22(28)16-9-17(30-2)11-18(10-16)31-3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,24,25,28)

InChI Key

QKSHBFODFUXUIY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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